molecular formula C12H11FO2 B11812869 (5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol

(5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol

Cat. No.: B11812869
M. Wt: 206.21 g/mol
InChI Key: ISPDHVVJBNOUSU-UHFFFAOYSA-N
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Description

(5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol is an organic compound that features a furan ring substituted with a 4-fluoro-2-methylphenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-fluoro-2-methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the furan ring is alkylated with a 4-fluoro-2-methylbenzyl halide in the presence of a Lewis acid catalyst.

    Addition of the methanol group: The final step involves the reduction of a carbonyl precursor to introduce the methanol group, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation catalysts like palladium on carbon.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of (5-(4-Fluoro-2-methylphenyl)furan-2-yl)formaldehyde.

    Reduction: Formation of (5-(4-Fluoro-2-methylphenyl)tetrahydrofuran-2-yl)methanol.

    Substitution: Formation of (5-(4-Amino-2-methylphenyl)furan-2-yl)methanol or (5-(4-Mercapto-2-methylphenyl)furan-2-yl)methanol.

Scientific Research Applications

(5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol involves its interaction with specific molecular targets. The furan ring and the fluoro-substituted phenyl group may interact with enzymes or receptors, modulating their activity. The methanol group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (5-(4-Fluoro-2-methylphenyl)furan-2-yl)formaldehyde
  • (5-(4-Fluoro-2-methylphenyl)tetrahydrofuran-2-yl)methanol
  • (5-(4-Amino-2-methylphenyl)furan-2-yl)methanol
  • (5-(4-Mercapto-2-methylphenyl)furan-2-yl)methanol

Uniqueness

(5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol is unique due to the presence of the fluoro-substituted phenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the furan ring and the methanol group also provides distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H11FO2

Molecular Weight

206.21 g/mol

IUPAC Name

[5-(4-fluoro-2-methylphenyl)furan-2-yl]methanol

InChI

InChI=1S/C12H11FO2/c1-8-6-9(13)2-4-11(8)12-5-3-10(7-14)15-12/h2-6,14H,7H2,1H3

InChI Key

ISPDHVVJBNOUSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC=C(O2)CO

Origin of Product

United States

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